

An In-depth Technical Guide to 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine

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Compound of Interest

	1-(3-BROMO-5-
Compound Name:	METHYLPHENYLSULFONYLPYRROLIDINE
	RROLIDINE
Cat. No.:	B1372473

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and synthetic utility of **1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine**. This compound is a valuable substituted arylsulfonamide that serves as a versatile building block in medicinal chemistry and materials science. Its defining features—a reactive aryl bromide "handle" for cross-coupling reactions and a stable sulfonamide-pyrrolidine moiety—make it a strategic intermediate for constructing complex molecular architectures. This document details a robust synthetic protocol, thorough characterization data, and explores its potential in palladium-catalyzed transformations, offering researchers a practical and in-depth resource for its application in drug discovery and development.

Introduction

The pyrrolidine ring is a foundational saturated heterocycle present in a vast number of natural products, pharmaceuticals, and catalysts.^{[1][2][3]} Its non-planar, three-dimensional structure is highly advantageous for creating drug candidates with optimized pharmacokinetic profiles.^[4] When incorporated into a sulfonamide linkage, the resulting N-sulfonylpyrrolidine scaffold offers a chemically robust and synthetically versatile core.

1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine emerges as a particularly strategic building block. It combines the stable pyrrolidine sulfonamide moiety with a synthetically valuable 3-bromo-5-methylphenyl group. The bromine atom serves as a key functional "handle" for a wide range of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position.^{[5][6][7]} This guide serves as a technical resource for researchers, providing detailed information on its properties, a validated synthetic methodology, and a discussion of its reactivity and potential applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of **1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine** are summarized below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Source
CAS Number	1020252-96-3	
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂ S	
Molecular Weight	304.2 g/mol	
Appearance	Expected to be an off-white to pale yellow solid	Inferred
Solubility	Soluble in common organic solvents (DCM, THF, EtOAc, Acetone)	Inferred
Storage	Store at -20°C for long-term stability	

Spectroscopic Profile (Predicted)

While specific spectra for this exact compound are not publicly available, a predicted spectroscopic profile can be derived from its structure, which is critical for its characterization.

- ¹H NMR (400 MHz, CDCl₃):

- Aromatic Protons: Signals expected between δ 7.5-7.9 ppm. Three distinct signals: two singlets (or finely coupled doublets, $J < 2$ Hz) for the protons ortho to the sulfonyl group, and one singlet for the proton between the bromine and methyl groups.
- Pyrrolidine Protons (α to N): A triplet expected around δ 3.2-3.4 ppm.
- Pyrrolidine Protons (β to N): A multiplet expected around δ 1.8-2.0 ppm.
- Methyl Protons: A singlet expected around δ 2.4 ppm.

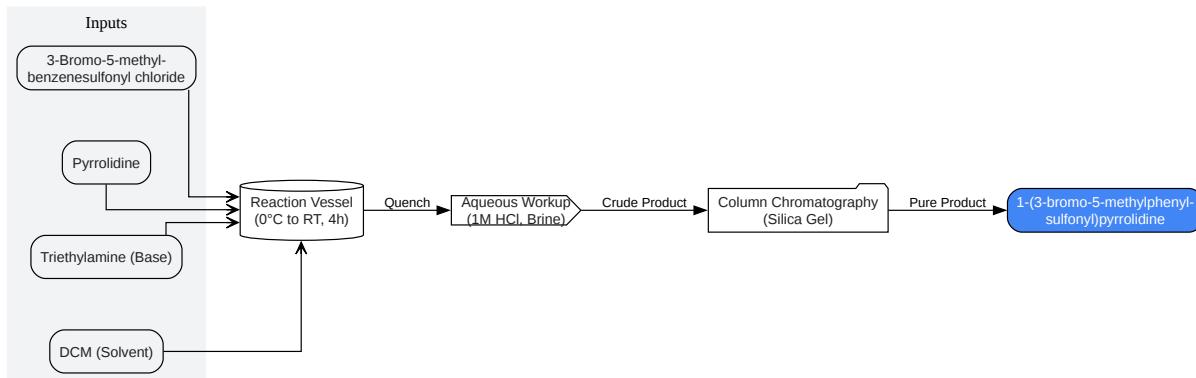
- ^{13}C NMR (100 MHz, CDCl_3):
 - Aromatic Carbons: Signals expected in the δ 120-145 ppm range. The carbon bearing the bromine atom (C-Br) would appear around δ 122 ppm, while the carbon attached to the sulfonyl group (C-S) would be further downfield.
 - Pyrrolidine Carbons (α to N): Signal expected around δ 48-50 ppm.
 - Pyrrolidine Carbons (β to N): Signal expected around δ 25-27 ppm.
 - Methyl Carbon: Signal expected around δ 21 ppm.
- Mass Spectrometry (ESI+):
 - $[\text{M}+\text{H}]^+$: Expected at m/z 304.0 and 306.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
 - $[\text{M}+\text{Na}]^+$: Expected at m/z 326.0 and 328.0 (1:1 ratio).

Synthesis and Purification Protocol

The synthesis of N-arylsulfonamides is a well-established transformation in organic chemistry. [8][9] The most direct and reliable method for preparing **1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine** is the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with pyrrolidine.

Experimental Workflow: Synthesis

This protocol describes a standard laboratory-scale synthesis.



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Caption: Workflow for the synthesis of the target compound.

Step-by-Step Protocol:

- Preparation: To a solution of 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the flask to 0°C in an ice bath.
 - Rationale: The reaction is performed in a non-protic solvent (DCM) to prevent unwanted side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards product formation. Cooling to 0°C helps to control the initial exotherm of the reaction.
- Reaction: Add pyrrolidine (1.1 eq) dropwise to the cooled solution over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature

for 4 hours.

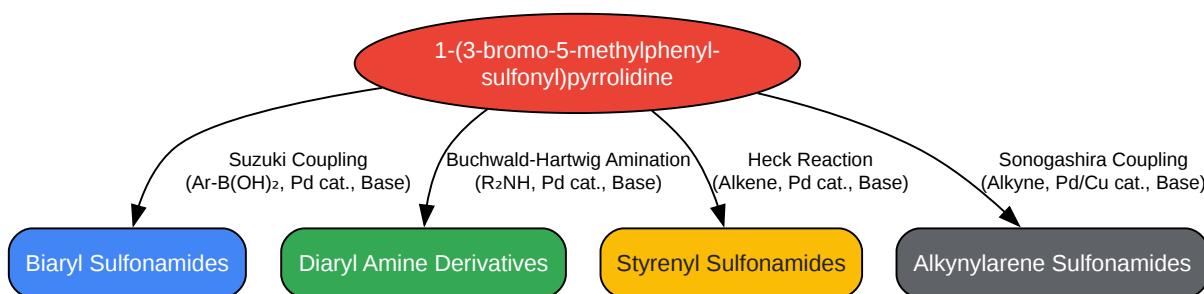
- Rationale: Pyrrolidine is a nucleophilic secondary amine that attacks the electrophilic sulfur atom of the sulfonyl chloride.^[1] A slight excess ensures complete consumption of the sulfonyl chloride. Monitoring by TLC (e.g., using 3:7 Ethyl Acetate/Hexanes) can confirm the disappearance of the starting material.
- Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Rationale: The HCl wash removes excess triethylamine and any remaining pyrrolidine. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes bulk water before drying with Na₂SO₄.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) as the eluent. Combine the fractions containing the desired product and concentrate under reduced pressure to yield **1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine** as a solid.

Reactivity and Synthetic Utility

The primary synthetic value of **1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine** lies in the reactivity of its aryl bromide moiety. This functional group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.^[10]

The general reactivity of aryl halides in these reactions follows the order I > Br > Cl, making aryl bromides a good balance of reactivity and stability.^[7]

Key Cross-Coupling Applications



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Caption: Potential cross-coupling reactions of the title compound.

- Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids (or esters) provides access to a wide range of biaryl sulfonamides. These structures are prevalent in medicinal chemistry. The reaction typically employs a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base (e.g., K_2CO_3 or Cs_2CO_3).^{[5][11]}
- Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the synthesis of diaryl amine derivatives. This reaction is a powerful method for constructing C-N bonds and is essential for creating compounds targeting a variety of biological receptors.
- Heck Reaction: Reaction with alkenes, such as styrenes or acrylates, yields substituted styrenyl sulfonamides. This transformation is valuable for extending the carbon framework and introducing unsaturation.
- Sonogashira Coupling: Coupling with terminal alkynes, using a dual palladium/copper catalyst system, produces alkynylarene sulfonamides. These products can serve as intermediates for further transformations or as final targets themselves.

Applications in Drug Discovery

The N-sulfonylpyrrolidine scaffold is a privileged structure in medicinal chemistry. The sulfonamide group can act as a hydrogen bond acceptor and the pyrrolidine ring provides a 3D vector for substituents, which can be used to optimize binding interactions with biological targets. The ability to diversify the aryl portion of **1-(3-bromo-5-**

methylphenylsulfonyl)pyrrolidine via cross-coupling makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

While specific biological activities for this exact compound are not documented, related N-arylsulfonyl structures have been investigated as inhibitors of serine proteinases and for other therapeutic applications.^[8] Its utility lies in its role as a versatile intermediate for building more complex, biologically active molecules.

Safety and Handling

- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Handle the compound in a well-ventilated fume hood.
- Avoid contact with skin and eyes.
- Refer to the Safety Data Sheet (SDS) from the supplier for complete toxicological and handling information.
- Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine is a high-value chemical building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of a reactive aryl bromide, provides a robust platform for generating diverse molecular libraries. The cross-coupling methodologies discussed herein enable facile access to complex sulfonamides, making this compound a critical tool for researchers and professionals engaged in the design and development of novel chemical entities.

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